An In-depth Technical Guide to the Chemical Properties and Synthetic Profile of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline
An In-depth Technical Guide to the Chemical Properties and Synthetic Profile of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a theoretical and predictive analysis of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline (CAS No. 1381944-44-0). Due to the limited availability of published experimental data for this specific compound, this document relies on established principles of organic chemistry and data from structurally analogous compounds to infer its chemical properties, reactivity, and potential synthetic pathways. All information herein should be treated as predictive and validated through appropriate experimentation.
Introduction
4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a confluence of electron-withdrawing and electron-donating groups, as well as halogens, imparts a complex and nuanced reactivity profile. This guide aims to provide a comprehensive overview of its predicted chemical properties, a plausible synthetic approach, and an analysis of its likely reactivity, thereby serving as a valuable resource for researchers interested in utilizing this and similar scaffolds in their work.
The strategic placement of two fluorine atoms, a bromine atom, a nitro group, and an N-methylamino group on the aniline core suggests its utility in the synthesis of complex heterocyclic systems and as a scaffold for the development of novel bioactive molecules. The fluorine atoms can enhance metabolic stability and binding affinity, while the nitro group and bromine atom offer versatile handles for further chemical transformations.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale and Comparative Data |
| Molecular Formula | C₇H₅BrF₂N₂O₂ | Based on its chemical structure. |
| Molecular Weight | 267.03 g/mol | Calculated from the atomic weights of its constituent elements. |
| Appearance | Likely a yellow or orange crystalline solid | Nitroanilines are typically colored solids due to the extended conjugation of the nitro group with the aromatic ring. For example, 4-Bromo-2-nitroaniline is a yellow to orange crystalline solid.[1] |
| Melting Point | Moderately high | The presence of polar functional groups (nitro, amino) and a halogen atom will lead to significant intermolecular forces (dipole-dipole interactions and potentially weak hydrogen bonding), resulting in a higher melting point compared to non-polar analogues. For comparison, 4-Bromo-2-methyl-6-nitroaniline has a melting point of 143-147 °C.[2] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents | The polar nitro and amino groups will impart some water solubility, but the overall hydrophobic nature of the brominated and fluorinated benzene ring will limit it. It is expected to be soluble in solvents like ethanol, acetone, and DMSO. 4-Bromo-2-nitroaniline is soluble in these types of organic solvents.[1] |
| pKa (of the N-H proton) | Predicted to be low (acidic for an amine) | The strong electron-withdrawing effects of the two fluorine atoms and the nitro group will significantly decrease the electron density on the nitrogen atom, making the lone pair less available to accept a proton and thus rendering the amine less basic (more acidic) than aniline. |
Proposed Synthetic Pathway
A plausible synthetic route to 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline can be conceptualized through a multi-step process, likely starting from a commercially available difluoroaniline derivative. The following is a theoretical, non-validated protocol.
Workflow for the Synthesis of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline
Caption: A proposed synthetic workflow for 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline.
Step-by-Step Experimental Protocol (Hypothetical)
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Bromination of 2,3-Difluoroaniline:
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Rationale: The amino group is a strong activating group and an ortho-, para-director. To achieve selective bromination at the para-position (C4), a mild brominating agent is required to avoid over-bromination.
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Procedure: Dissolve 2,3-difluoroaniline (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane. Cool the solution to 0 °C. Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise while maintaining the temperature. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a solution of sodium thiosulfate, and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization to yield 4-bromo-2,3-difluoroaniline.
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Nitration of 4-Bromo-2,3-difluoroaniline:
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Rationale: The amino group's strong activating effect needs to be tempered to control the nitration. The reaction is typically carried out in a strong acid mixture. The nitro group is expected to be directed to the position ortho to the amino group and meta to the bromine atom (C6).
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Procedure: To a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, slowly add 4-bromo-2,3-difluoroaniline (1 equivalent). Maintain the temperature below 5 °C during the addition. After the addition is complete, stir the reaction mixture at low temperature for a specified time (monitored by TLC). Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the product. Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent like ethanol should yield 4-bromo-2,3-difluoro-6-nitroaniline.
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N-Methylation of 4-Bromo-2,3-difluoro-6-nitroaniline:
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Rationale: The secondary amine can be methylated using an electrophilic methyl source. A base is required to deprotonate the aniline nitrogen, making it a more potent nucleophile.
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Procedure: Dissolve 4-bromo-2,3-difluoro-6-nitroaniline (1 equivalent) in a polar aprotic solvent such as DMF or acetone. Add a suitable base, for example, potassium carbonate (K₂CO₃) (1.5 equivalents). To this suspension, add methyl iodide (CH₃I) (1.2 equivalents) dropwise. Heat the reaction mixture (e.g., to 50-60 °C) and stir until the starting material is consumed (monitored by TLC). Cool the reaction, pour it into water, and extract the product with an organic solvent. The organic layer should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product, 4-bromo-2,3-difluoro-N-methyl-6-nitroaniline, can be purified by column chromatography.
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Predicted Reactivity and Electronic Effects
The reactivity of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline is dictated by the interplay of its various substituents.
Caption: A summary of the electronic effects of the substituents on the aniline ring.
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Nucleophilic Aromatic Substitution (SNAr): The presence of two fluorine atoms ortho to the strongly electron-withdrawing nitro group makes the aromatic ring highly susceptible to nucleophilic attack. Fluoride is an excellent leaving group in SNAr reactions. It is anticipated that one or both fluorine atoms could be displaced by strong nucleophiles. The fluorine at the C2 position is particularly activated by the ortho-nitro group.
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Electrophilic Aromatic Substitution (EAS): The ring is generally deactivated towards electrophilic attack due to the presence of three deactivating groups (two fluorines and one nitro group). The N-methylamino group is a strong activating group, but its effect might be outweighed. If an EAS reaction were to occur, it would likely be directed to the C5 position, which is ortho to the activating N-methylamino group and meta to the deactivating nitro group.
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Reactions at the N-methylamino Group: The nitrogen lone pair is significantly less basic due to the electron-withdrawing effects of the ortho- and para-substituents. However, it can still undergo reactions typical of secondary anilines, such as acylation or further alkylation under forcing conditions.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This would provide a diamino derivative, which could be a valuable intermediate for the synthesis of heterocyclic compounds like benzimidazoles.
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Cross-Coupling Reactions: The bromine atom at the C4 position can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents at this position.
Predicted Spectral Data
While no experimental spectra are available, the following are predictions for key spectral features:
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¹H NMR: The spectrum would likely show two aromatic protons, each appearing as a multiplet due to coupling with the fluorine atoms. A signal for the N-methyl group would be expected in the range of 2.8-3.2 ppm, and a broad signal for the N-H proton (if not exchanged with D₂O) at a downfield chemical shift.
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¹³C NMR: The spectrum would show seven distinct carbon signals. The carbons attached to fluorine would exhibit large C-F coupling constants. The chemical shifts would be significantly influenced by the electronic effects of the substituents.
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¹⁹F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms, likely showing coupling to each other and to the adjacent aromatic protons.
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IR Spectroscopy: Characteristic peaks would include N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), N-O stretching of the nitro group (asymmetric and symmetric stretches around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), C-F stretching (around 1100-1300 cm⁻¹), and C-Br stretching (in the fingerprint region).
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Mass Spectrometry: The molecular ion peak would be observed at m/z = 266 and 268 with an approximate 1:1 ratio, which is characteristic of a monobrominated compound. Fragmentation would likely involve the loss of the nitro group, methyl group, and halogen atoms.
Safety and Handling
Given the lack of a specific Safety Data Sheet (SDS) for 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline, precautions should be based on the known hazards of structurally similar compounds, such as other halogenated nitroanilines.
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Toxicity: Halogenated nitroanilines are generally considered toxic and should be handled with care. They can be harmful if inhaled, swallowed, or absorbed through the skin.
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Irritation: These compounds are often irritating to the skin, eyes, and respiratory system.
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Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline represents a synthetically versatile, yet underexplored, chemical entity. While a lack of direct experimental data necessitates a predictive approach to understanding its properties, a solid foundation in organic chemistry principles allows for a robust theoretical framework. This guide provides researchers with a starting point for the rational design of experiments involving this compound, from its synthesis to its application in the development of novel molecules. The multifaceted reactivity imparted by its unique substitution pattern makes it a promising candidate for future research in drug discovery and materials science. It is imperative that any work with this compound be preceded by small-scale, carefully monitored experiments to validate the predictions outlined in this guide.
References
Due to the absence of specific literature for 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline, the references provided are for analogous compounds and general chemical principles.
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Synthesis of N-Substituted-2-nitroanilines. Semantic Scholar. [Link]
- Preparation of 4-bromoaniline derivatives.
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Effect of Substituents on the Basicity of Anilines. Chemistry LibreTexts. [Link]
- Process for n-methylating nitroanilines and compounds prepared thereby.
